molecular formula C23H20BrN3O3S B3680717 N-[(4-benzamidophenyl)carbamothioyl]-3-bromo-4-ethoxybenzamide

N-[(4-benzamidophenyl)carbamothioyl]-3-bromo-4-ethoxybenzamide

Cat. No.: B3680717
M. Wt: 498.4 g/mol
InChI Key: CUZZEMKJLGHZAY-UHFFFAOYSA-N
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Description

N-[(4-benzamidophenyl)carbamothioyl]-3-bromo-4-ethoxybenzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzamide group, a carbamothioyl group, and a bromo-ethoxybenzamide moiety

Preparation Methods

The synthesis of N-[(4-benzamidophenyl)carbamothioyl]-3-bromo-4-ethoxybenzamide typically involves multiple steps. One common method includes the selective acylation of 4-thioureidobenzenesulfonamide with various aliphatic, benzylic, vinylic, and aromatic acyl chlorides under mild conditions . This process ensures the formation of the desired compound with high purity and yield. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing advanced equipment and optimized reaction conditions to ensure efficiency and cost-effectiveness.

Chemical Reactions Analysis

N-[(4-benzamidophenyl)carbamothioyl]-3-bromo-4-ethoxybenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it has been studied for its potential as an enzyme inhibitor, particularly against carbonic anhydrases . In medicine, its derivatives are being explored for their potential therapeutic effects, including anti-inflammatory and antimicrobial properties . In the industry, it is used in the development of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-benzamidophenyl)carbamothioyl]-3-bromo-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it binds to the active site of carbonic anhydrases, preventing the enzyme from catalyzing the conversion of carbon dioxide and water to bicarbonate and protons . This inhibition can lead to various physiological effects, depending on the specific enzyme and biological context.

Properties

IUPAC Name

N-[(4-benzamidophenyl)carbamothioyl]-3-bromo-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20BrN3O3S/c1-2-30-20-13-8-16(14-19(20)24)22(29)27-23(31)26-18-11-9-17(10-12-18)25-21(28)15-6-4-3-5-7-15/h3-14H,2H2,1H3,(H,25,28)(H2,26,27,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUZZEMKJLGHZAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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